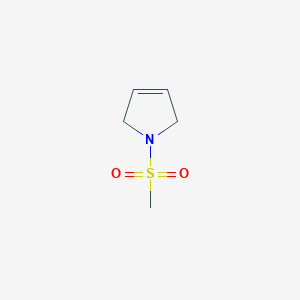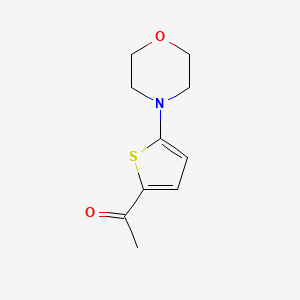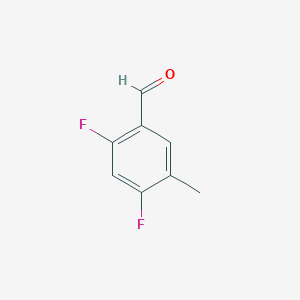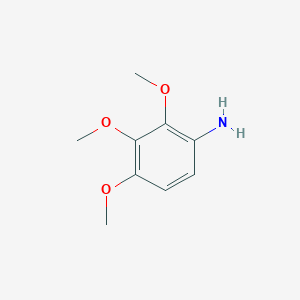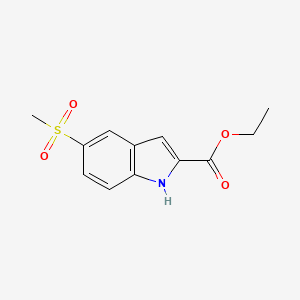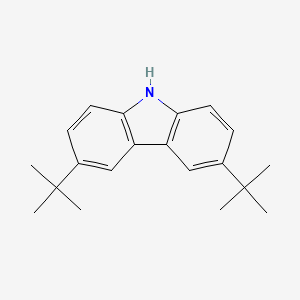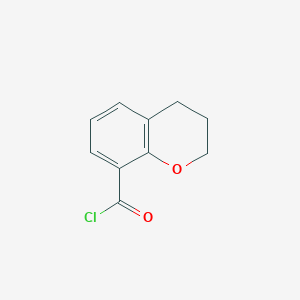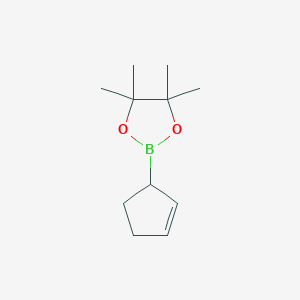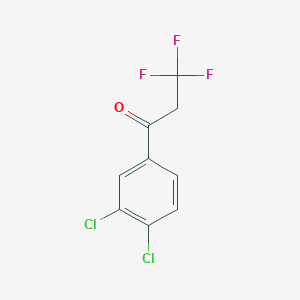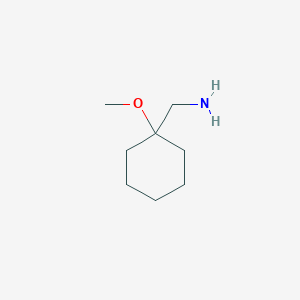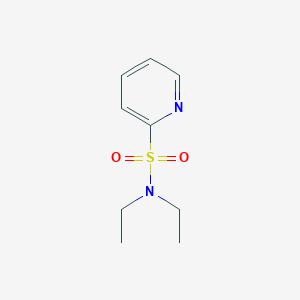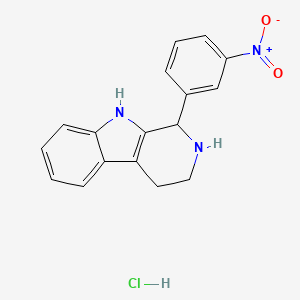
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride is a chemical compound with the molecular formula C17H16ClN3O2 . It is available for purchase from various suppliers.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the sources I found . For comprehensive property data, it’s best to refer to material safety data sheets (MSDS) or similar resources.Applications De Recherche Scientifique
Mutagenic Studies : 9H-Pyrido(3,4-b)indole derivatives have been studied for their mutagenic properties. For example, 9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole, a compound produced by norharman and aniline in the presence of S9 mix, is known to be mutagenic (Murakami et al., 2010).
Synthesis for Medical Applications : These compounds have been synthesized for potential medical applications. For instance, derivatives like 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid have been explored for their antidiabetic activity in diabetic rats (Choudhary et al., 2011).
Synthesis and Crystal Structure Analysis : The synthesis and crystal structure analysis of 9-phenyl-β-carboline, a related compound, have been conducted to understand their properties better. This involves catalytic methods and single X-ray diffraction analysis (Meesala et al., 2014).
Exploration of Tranquilizing Properties : The tranquilizing properties of 1,2,3,4-tetrahydro-9H-pyrido-[3,4-b]-indole have been explored, emphasizing its synthesis using classical condensation methods (Oliveira & Koike, 2003).
Analytical Methodologies in Food Sciences : In the context of food sciences, these compounds have been studied for their formation during heating of protein-rich food, utilizing analytical methodologies like LC-MS and LC-MS/MS for detection and quantification in foodstuffs (Crotti et al., 2010).
Investigation of Antialgal Activity : The isolation of norharmalane from cyanobacterial culture media and its antialgal activity has been investigated, revealing potential applications in antifouling systems (Volk, 2006).
Carcinogenic Implications : Research has explored the potential involvement of 9H-pyrido[3,4-b]indole (norharman) in carcinogenesis, particularly its effect on cytochrome P450-related activities and DNA intercalation (Nii, 2003).
Corrosion Inhibition in Industrial Applications : The use of indole derivatives, such as 9H-pyrido[3,4-b]indole, as corrosion inhibitors for steel in hydrochloric solutions has been studied, providing insights into industrial applications (Lebrini, Robert, & Roos, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(3-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2.ClH/c21-20(22)12-5-3-4-11(10-12)16-17-14(8-9-18-16)13-6-1-2-7-15(13)19-17;/h1-7,10,16,18-19H,8-9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYWVMNGSOETJR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)[N+](=O)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907246 |
Source


|
| Record name | 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride | |
CAS RN |
102207-59-0 |
Source


|
| Record name | 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(m-nitrophenyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907246 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)
![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)
